molecular formula C6H14ClNOS B6283971 S-(4-Aminobutyl) Ethanethioate Hydrochloride CAS No. 100367-93-9

S-(4-Aminobutyl) Ethanethioate Hydrochloride

Cat. No.: B6283971
CAS No.: 100367-93-9
M. Wt: 183.7
InChI Key:
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Description

S-(4-Aminobutyl) Ethanethioate Hydrochloride: is an organic compound with the chemical formula C6H14ClNOS. It is a white solid that is soluble in water and organic solvents. This compound is primarily used as a reagent in organic synthesis and has various applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-(4-Aminobutyl) Ethanethioate Hydrochloride is typically synthesized through organic synthesis methods. One common route involves the reaction of ethanethioic acid with 4-aminobutanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: S-(4-Aminobutyl) Ethanethioate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-(4-Aminobutyl) Ethanethioate Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: Utilized in pharmaceutical research for the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(4-Aminobutyl) Ethanethioate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. These interactions can influence biological processes and pathways, making it a valuable tool in research and development .

Comparison with Similar Compounds

Uniqueness: S-(4-Aminobutyl) Ethanethioate Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

S-(4-aminobutyl) ethanethioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS.ClH/c1-6(8)9-5-3-2-4-7;/h2-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPLEFOJRYXGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100367-93-9
Record name 1-[(4-aminobutyl)sulfanyl]ethan-1-one hydrochloride
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